molecular formula C13H14N2O4S B225406 N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid

N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid

Cat. No. B225406
M. Wt: 294.33 g/mol
InChI Key: BYSJHDPKXPBWCI-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Ebselen is a small molecule that exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid is complex and involves multiple pathways. This compound has been shown to act as a glutathione peroxidase mimic, which can help reduce oxidative stress and damage. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors and voltage-gated potassium channels, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of glutathione, a key antioxidant molecule, in cells. This compound has also been shown to reduce the levels of various inflammatory mediators, including cytokines and prostaglandins. Additionally, this compound has been shown to improve neuronal function and reduce neuronal damage in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and modify. Additionally, this compound exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, this compound also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid. One area of interest is the development of this compound analogs that exhibit improved pharmacological properties. Another area of interest is the development of this compound-based therapies for various diseases, including neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate to give ethyl 2-(2-benzothiazolylthio)acetate. This intermediate is then reacted with hydrazine hydrate to give 2-(2-benzothiazolylthio)acetic acid hydrazide. The final step involves the reaction of this intermediate with succinic anhydride to give this compound.

Scientific Research Applications

N-(6-Ethoxy-benzothiazol-2-yl)-succinamic acid has been extensively studied for its potential applications in various fields of medicine. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain. Additionally, this compound has been shown to have neuroprotective effects, which can help protect neurons from damage and degeneration.

properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C13H14N2O4S/c1-2-19-8-3-4-9-10(7-8)20-13(14-9)15-11(16)5-6-12(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

BYSJHDPKXPBWCI-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O

Origin of Product

United States

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